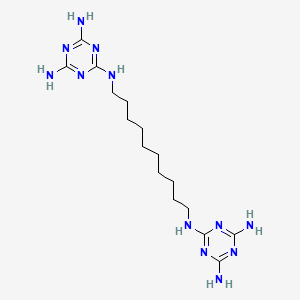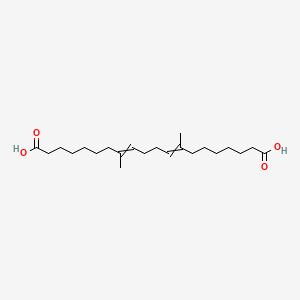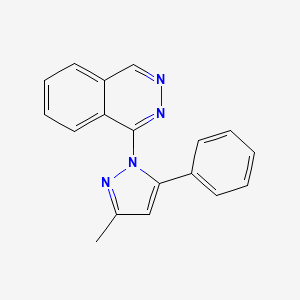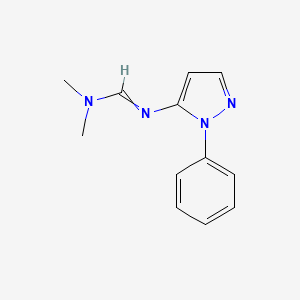
N,N-Dimethyl-N'-(1-phenyl-1H-pyrazol-5-yl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-(1-phenyl-1H-pyrazol-5-yl)methanimidamide is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring attached to a phenyl group and an imidamide moiety. Phenylpyrazoles are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1-phenyl-1H-pyrazol-5-yl)methanimidamide typically involves the condensation of a pyrazole derivative with an appropriate amine. One common method involves the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . This reaction yields the desired compound along with other pyrazole-based heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-(1-phenyl-1H-pyrazol-5-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-(1-phenyl-1H-pyrazol-5-yl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antileishmanial and antimalarial effects . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide: Another phenylpyrazole derivative with similar pharmacological properties.
Dipyrone: A pyrazole-based compound used as an analgesic and antipyretic.
Sulfur-containing pyrazoles: Compounds like axitinib and celecoxib that have therapeutic applications.
Uniqueness
N,N-Dimethyl-N’-(1-phenyl-1H-pyrazol-5-yl)methanimidamide is unique due to its specific structural features, which confer distinct pharmacological properties
Propiedades
Número CAS |
77746-71-5 |
|---|---|
Fórmula molecular |
C12H14N4 |
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(2-phenylpyrazol-3-yl)methanimidamide |
InChI |
InChI=1S/C12H14N4/c1-15(2)10-13-12-8-9-14-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
DHVDDQMIDKVGHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=CC=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




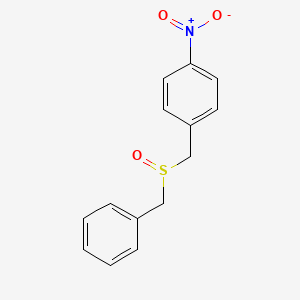
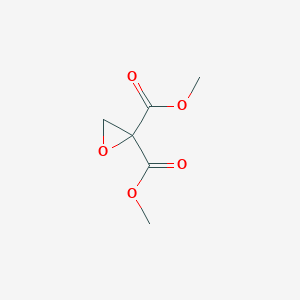

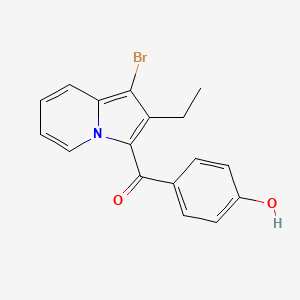
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

